molecular formula C10H12O2 B2835441 (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol CAS No. 91060-96-7

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol

Cat. No. B2835441
Key on ui cas rn: 91060-96-7
M. Wt: 164.204
InChI Key: OFKLNIJKLDJVRR-UHFFFAOYSA-N
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Patent
US04703052

Procedure details

To a solution of 853 mg (4.14 mmole) ethyl 2-methyl-2,3-dihydrobenzofuran-5-carboxylate in 9 ml dry tetrahydrafuran under nitrogen was added 157 mg (4.14 mmole) lithium aluminum hydride in portions and the resulting mixture was stirred at room temperature overnight. The mixture was worked up as described in Preparation A, Part (v), to afford 752 mg of product. The NMR spectrum showed the presence of a band at 4.5 ppm, characteristic of a benzyl alcohol CH2 group. TLC with 1:1 hexane/ethyl ether showed one spot at Rf 0.2 (vanillin spray).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=CC1C=C[C:16](O)=[C:13]([O:14]C)[CH:12]=1>CCCCCC.C(OCC)C>[OH:8][CH2:1][C:2]1[CH:7]=[CH:6][C:5]2[O:14][CH:13]([CH3:16])[CH2:12][C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Step Three
Name
hexane ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=CC2=C(CC(O2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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